3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride
Overview
Description
3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride, commonly known as DMPP, is a chemical compound that has gained attention in the scientific community due to its potential as a research tool. DMPP is a synthetic compound that acts as a selective agonist for a specific type of nicotinic acetylcholine receptor, known as the α7 nAChR. This receptor is widely distributed in the central nervous system and has been implicated in a variety of physiological and pathological processes.
Scientific Research Applications
Nonlinear Optical Properties
3-(4-(Dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one, a compound related to 3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride, demonstrates potential in optical device applications. Its nonlinear optical properties, as assessed using the z-scan technique with nanosecond laser pulses, revealed a transition from saturable absorption to reverse saturable absorption with increasing excitation intensity, suggesting its utility in optical limiters (Rahulan et al., 2014).
Enhanced Reactivity in Benzoxazine Ring Formation
Phloretic acid, a derivative of 3-(4-Hydroxyphenyl)propanoic acid, shows potential as a renewable building block for benzoxazine ring formation. This is notable for its application in materials science, as it enhances the reactivity of molecules bearing hydroxyl groups. The use of phloretic acid in synthesis does not require a solvent or purification, offering a sustainable alternative to phenol for imparting specific properties of benzoxazine to aliphatic hydroxyl-bearing molecules or macromolecules (Trejo-Machin et al., 2017).
Potential in Cancer Research
A study evaluated the cytotoxicity of derivatives of 3-dimethylamino-1-phenyl-1-propanone hydrochloride against EMT6 tumours in vitro. Some of these derivatives exhibited moderate activity at specific concentrations, suggesting their potential utility in cancer research (Dimmock et al., 1988).
Applications in Combinatorial Chemistry
3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a compound structurally similar to 3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride, has been used in combinatorial chemistry. It serves as a starting material for a variety of alkylation and ring closure reactions, generating a diverse library of compounds. This highlights its significance in the synthesis of structurally diverse compounds for potential applications in various fields (Roman, 2013).
properties
IUPAC Name |
3-[4-[2-(dimethylamino)ethoxy]phenyl]propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-14(2)9-10-17-12-6-3-11(4-7-12)5-8-13(15)16;/h3-4,6-7H,5,8-10H2,1-2H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFIIXZVJQNGBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)CCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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